3-Hidroxihexanoato de metilo

Descripción general

Descripción

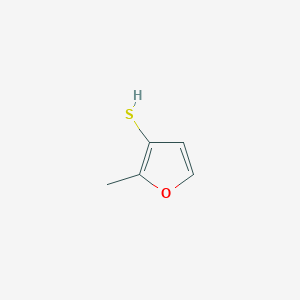

Methyl 3-hydroxyhexanoate, also known as 3-hydroxyhexanoic acid methyl ester, is a naturally-occurring fatty acid found in many plants and animals. It is a versatile molecule with many potential applications in the fields of science and medicine.

Aplicaciones Científicas De Investigación

Industria de sabores y fragancias

El 3-hidroxihexanoato de metilo se utiliza en la industria de sabores y fragancias debido a su aroma afrutado y dulce, que recuerda a la piña . Es un aditivo común en perfumes y productos alimenticios para impartir un aroma y sabor tropical.

Aplicaciones biomédicas

En el campo biomédico, los derivados del this compound se utilizan en la síntesis de polihidroxi-alcanoatos (PHAs), que son polímeros biodegradables con aplicaciones en sistemas de administración de fármacos, agentes de biocontrol e ingeniería de tejidos .

Química sintética

Este compuesto sirve como estándar analítico en química sintética para la calibración de equipos cromatográficos, lo que garantiza mediciones precisas en aplicaciones de investigación e industriales .

Investigación sobre la combustión

El this compound se estudia por sus características de combustión, en particular su reactividad como sustituto de los ésteres de rango de ebullición del diésel en los biocombustibles. Su grupo hidroxilo afecta significativamente su cinética de combustión, lo que lo convierte en un tema de interés en la investigación de energías renovables .

Ciencia de materiales

Los monómeros del this compound son integrales en la creación de copolímeros que tienen flexibilidad y propiedades mecánicas variadas. Estos materiales son cruciales en el desarrollo de nuevos plásticos y otros materiales sintéticos .

Tecnología alimentaria

Como compuesto de grado alimenticio, el this compound se usa para mejorar los sabores en varios productos alimenticios. Su aplicación está regulada para garantizar la seguridad y la calidad en la industria alimentaria .

Industria cosmética

Este compuesto también se encuentra en productos cosméticos, contribuyendo a su perfil de aroma. Se utiliza en formulaciones para cremas, lociones y otros artículos de cuidado personal, donde agrega una sutil fragancia afrutada .

Safety and Hazards

Methyl 3-hydroxyhexanoate is classified as a combustible liquid and is harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of ingestion or contact with skin, immediate medical attention is advised .

Mecanismo De Acción

Target of Action

Methyl 3-hydroxyhexanoate, also known as Methyl 3-hydroxycaproate , is a synthetic compound that is primarily used in the food and fragrance industry It’s known to interact with olfactory receptors, contributing to its organoleptic properties .

Mode of Action

As a flavor and fragrance agent, it likely interacts with olfactory receptors to produce its characteristic scent and taste . It’s also suggested that the β-radical (on the same carbon as the OH group) chemistry significantly governs its reactivity .

Biochemical Pathways

It’s known that esters like methyl 3-hydroxyhexanoate can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule .

Pharmacokinetics

As a synthetic compound used in food and fragrances, it’s expected to have good bioavailability when ingested or applied topically . .

Result of Action

The primary result of Methyl 3-hydroxyhexanoate’s action is the production of its characteristic scent and taste, which is described as oily, woody, ethereal, fruity, pineapple, and sweet . This makes it a valuable ingredient in the food and fragrance industry .

Action Environment

The action, efficacy, and stability of Methyl 3-hydroxyhexanoate can be influenced by various environmental factors. For instance, temperature and pH can affect the rate of hydrolysis of esters . Furthermore, the compound’s organoleptic properties might vary depending on the concentration and the presence of other flavors or fragrances .

Propiedades

IUPAC Name |

methyl 3-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRBMDJCPPJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

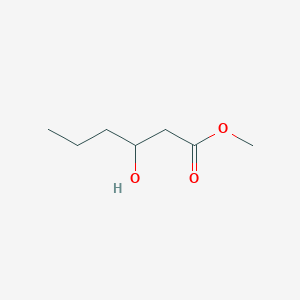

CCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864980 | |

| Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water and fat | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.994-1.010 | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

21188-58-9 | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21188-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021188589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxyhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H646ZUC4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl (±)-3-hydroxyhexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039407 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the natural occurrence of Methyl 3-hydroxyhexanoate and how is its chirality characterized?

A1: Methyl 3-hydroxyhexanoate is a volatile compound identified in various fruits. For instance, it's found in lulo (Solanum vestissimum D.) fruit peelings [] and tamarillo (Cyphomandra betacea Sendtn.) fruit pulp []. Interestingly, it exists as a mixture of enantiomers in these fruits. Studies utilizing chiral multidimensional gas chromatography (MDGC) revealed specific enantiomeric ratios: 16:86 (S:R) in lulo peelings [] and 73:27 (S:R) in tamarillo pulp []. This chiral distribution suggests the involvement of enantioselective enzymes in the fruit's biosynthesis of this compound.

Q2: What analytical techniques are employed for the separation and analysis of Methyl 3-hydroxyhexanoate enantiomers?

A3: The enantiomers of Methyl 3-hydroxyhexanoate can be effectively separated and analyzed using gas chromatography (GC) with cyclodextrin-based chiral stationary phases []. Notably, thick-film wide-bore open tubular columns coated with cyclodextrin derivatives like 2,6-di-O-methyl-3-O-pentyl-β-CD or 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-CD demonstrate high efficiency in resolving these enantiomers. This technique allows researchers to not only identify but also isolate pure enantiomers for further investigations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.